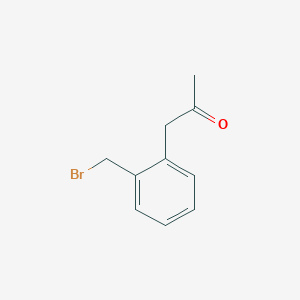

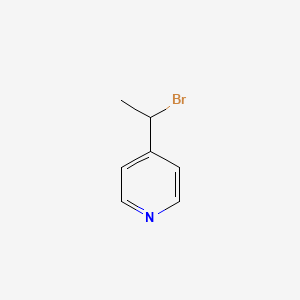

![molecular formula C5H9BrN2O2S B2678819 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide CAS No. 854429-70-2](/img/structure/B2678819.png)

3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide (AIMSOH) is an organic compound containing both an amine and a sulfide group. It is a versatile compound that has a wide range of applications in the field of chemical synthesis and scientific research. AIMSOH has many advantages over other compounds due to its unique structure and properties, and its use in laboratory experiments has been increasing in recent years.

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of compounds related to 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide is in the field of corrosion inhibition. Schiff bases derived from sulfanyl compounds have demonstrated effectiveness in reducing corrosion rates in metals. For example, Schiff bases incorporating sulfanylphenyl moieties have been identified as potent corrosion inhibitors for mild steel in acidic media. These compounds exhibit mixed inhibition properties, affecting both cathodic and anodic corrosion processes, with adsorption following the Langmuir adsorption isotherm model. The thermodynamic parameters of these processes, including activation energies and enthalpies, have been thoroughly investigated, indicating a strong interaction between the inhibitors and metal surfaces (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Synthesis of Sulfonamide Derivatives

Research into the synthesis of novel sulfonamide derivatives reveals the versatility of 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide-like compounds. These efforts have yielded compounds with potential biological activities, achieved through environmentally friendly methods. The synthesis processes explored involve the reaction of 2-imino-2,5-dihydrofuran-3-carboxamides with various drugs, indicating a broad application in pharmaceutical development. This innovative approach promises high yields and introduces a new class of compounds for further biological evaluation (Tokmajyan & Karapetyan, 2017).

Photochemical Decomposition Studies

The study of photochemical decomposition of sulfamethoxazole, a compound structurally related to 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide, provides insights into the photostability and degradation pathways of these compounds. Understanding the photochemical behavior is essential for evaluating the environmental impact and stability of pharmaceuticals and chemical materials. The identification of primary photoproducts and the postulation of decomposition pathways contribute to our knowledge of how such compounds behave under light exposure (Zhou & Moore, 1994).

Hydrogel Formation and Biomedical Applications

Another intriguing application is the formation of low-molecular-mass hydrogels by amphiphilic sulfamide derivatives, demonstrating the potential of 3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide-related compounds in biomedical engineering. These hydrogels are formed through hydrogen-bond-directed two-dimensional sheet assemblies, offering a novel mode of three-dimensional network formation. The resulting hydrogels exhibit high mechanical stability and could find applications in drug delivery systems and tissue engineering (Kabashima, Kageyama, Okano, Yoshikawa, & Araki, 2013).

Propriétés

IUPAC Name |

(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWIGHRSKYQVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)

![7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678757.png)

![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)